Monosodium phosphate

説明

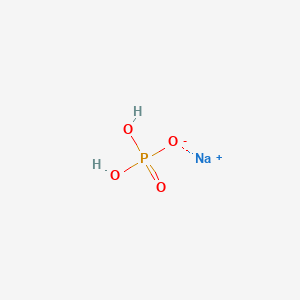

Monosodium phosphate (MSP), also known as monobasic sodium phosphate and sodium dihydrogen phosphate, is an inorganic compound with the chemical formula NaH2PO4 . It is a sodium salt of phosphoric acid and consists of sodium cations (Na+) and dihydrogen phosphate anions (H2PO−4) . It is a common industrial chemical and exists in an anhydrous form, as well as monohydrate and dihydrate .

Synthesis Analysis

Monosodium phosphate is obtained by partial neutralization of phosphoric acid . The pKa of monosodium phosphate is 6.8-7.2 .

Molecular Structure Analysis

The molecular formula of Monosodium phosphate is HNaOP. It has an average mass of 119.977 Da and a monoisotopic mass of 119.958839 Da .

Chemical Reactions Analysis

When heated above 169 °C, monosodium phosphate undergoes a reaction to form disodium pyrophosphate . When heated at 550 °C, anhydrous trisodium trimetaphosphate is formed .

Physical And Chemical Properties Analysis

Monosodium phosphate is a solid compound in powder or crystalline form that is generally colorless and odorless . It has very good solubility in water but is completely insoluble in substances such as ethanol, ether, and chloroform . It acts as an acid regulator, nutrient supplement, and sequestrant .

科学的研究の応用

1. Cryopreservation and Freeze-Drying

- MSP plays a crucial role in the cryopreservation and freeze-drying of biological materials. Its behavior when concentrated during freezing was explored using scanning electron microscopy (SEM) and differential scanning calorimetry (DSC). Unlike other sodium and potassium phosphates, MSP forms supersaturated solutions that turn into an amorphous state without precipitation under experimental conditions (Murase, Echlin, & Franks, 1991).

2. Genotoxicity Studies

- MSP has been studied for its genotoxic effects in root tips of Allium cepa L., a model for assessing the genotoxicity of chemicals. The study found that MSP can reduce mitotic division and depress DNA content in the root meristems, indicating its significant biological impact (Türkoğlu Şifa, 2009).

3. Agricultural Applications

- In agriculture, particularly in the early production of carrots, MSP has shown potential. Adding MSP to the gel used for fluid drilling promoted early seedling growth and increased plant size compared to dry-seeded controls (Finch-Savage & Cox, 1982).

4. Water Treatment

- MSP is used in water treatment, particularly in the softening of hard waters. It precipitates calcium and magnesium ions, which has implications for water treatment technologies (Manzola et al., 2014).

5. Pharmaceutical Applications

- In the pharmaceutical industry, MSP's behavior during the freezing of sodium phosphate buffer solutions is significant. This is crucial for understanding the pH changes induced by salt precipitation under conditions relevant to pharmaceutical applications (Gómez, Pikal, & Rodríguez-Hornedo, 2004).

6. Animal Nutrition

- MSP has been evaluated for its efficacy in P-depleted dairy cows, comparing it with other phosphate salts. This study highlights the importance of MSP in animal nutrition and health (Idink & Grünberg, 2015).

7. Membrane Science

- In membrane science, the current-voltage characteristic of anion-exchange membranes in MSP solutions has been investigated. This study provides insights into the electrochemical properties of MSP in membrane technology, which is essential for various industrial applications (Belashova et al., 2017).

将来の方向性

The global Monosodium Phosphate market is projected to reach a significant value by 2029, increasing from its value in 2022, with a CAGR of % during the period of 2023 to 2029 . The market growth factors include the increasing demand for processed food and rising awareness about the benefits of monosodium phosphate .

Relevant Papers

A case report published in 2018 discussed five patients who developed phosphate nephropathy following the administration of monosodium phosphate/disodium phosphate during colonoscopy . Another case report described a 27-year-old woman who developed acute phosphate nephropathy during treatment with monosodium phosphate .

特性

IUPAC Name |

sodium;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPJDKMHJJGVTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaH2PO4, H2NaO4P | |

| Record name | monosodium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Monosodium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7632-05-5 (Parent), Array | |

| Record name | Sodium phosphate monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7035222 | |

| Record name | Monosodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.977 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid; Pellets or Large Crystals, A white odourless, slightly deliquescent powder, crystals or granules, Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline] | |

| Record name | Phosphoric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MONOSODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium phosphate, monobasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water. Insoluble in ethanol or ether, White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/, In water, 85 g/100 mL | |

| Record name | Sodium phosphate, monobasic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MONOSODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2360 kg/cu m, Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/ | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sodium phosphate is thought to work by increasing the amount of solute present in the intestinal lumen thereby creating an osmotic gradient which draws water into the lumen., ... /Promotes/ defecation by retaining water in the intestinal lumen through osmotic forces. ... May also act by stimulating release of cholecystokinin. /Sodium phosphate & sodium biphosphate (Fleet's enema & Fleet's Phospho-soda)/, Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzyme reactions in almost all organs and tissues. It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium and a primary role in the renal excretion of hydrogen ion. | |

| Record name | Sodium phosphate, monobasic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Monosodium phosphate | |

Color/Form |

Colorless, monoclinic crystals, White crystalline powder | |

CAS RN |

7558-80-7, 7632-05-5, 89140-32-9 | |

| Record name | Sodium phosphate monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium phosphate, monobasic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dihydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, MONOBASIC, ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH7I04HPUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 75, 200 °C (decomposes) | |

| Record name | Sodium phosphate, monobasic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of monosodium phosphate?

A1: Monosodium phosphate has the molecular formula NaH2PO4 and a molecular weight of 119.98 g/mol.

Q2: What spectroscopic techniques are used to characterize monosodium phosphate?

A2: Researchers utilize techniques like FTIR spectroscopy and X-ray diffraction to identify and characterize monosodium phosphate and its derivatives. [, ]

Q3: How does monosodium phosphate impact the stability of food products?

A3: Monosodium phosphate enhances the stability of fermented milk products, particularly those made with Lactobacillus bulgaricus and Streptococcus thermophilus, by reducing the decrease in viable bacterial counts during storage. [] It can also prevent green-gray discoloration in cooked liquid whole eggs when added at specific concentrations. []

Q4: Can monosodium phosphate be used in water softening applications?

A4: Yes, monosodium phosphate effectively precipitates calcium and magnesium ions, contributing to water softening. The specific precipitates formed depend on the pH of the solution. [, ]

Q5: Does monosodium phosphate exhibit catalytic activity?

A5: Research shows that monosodium phosphate can catalyze the synthesis of methyl-2-furoate from furoic acid and methanol, offering a cost-effective and environmentally friendly approach. []

Q6: What is the role of monosodium phosphate in animal feed?

A6: Monosodium phosphate is a common source of phosphorus in animal feed, often used to adjust phosphorus levels in various animal diets. [, , , , ]

Q7: Can monosodium phosphate be used to treat hypophosphatemia in dairy cattle?

A7: Research suggests that oral administration of monosodium phosphate is an effective treatment for hypophosphatemia in lactating dairy cattle. [] Intraruminal administration of monosodium phosphate also effectively increased plasma phosphorus concentrations. []

Q8: How does the bioavailability of phosphorus in plant-based feed ingredients compare to monosodium phosphate?

A8: Studies in broiler chickens indicated that the bioavailability of phosphorus in pea cultivars, while variable depending on the measurement used, was lower than that of monosodium phosphate. [] Similar results were observed for phosphorus in meat and bone meal. []

Q9: Can phytase improve the utilization of phosphorus from plant-based feed ingredients?

A9: Yes, the addition of microbial phytase to pig diets containing corn, soybean meal, or a combination of the two, significantly improved the bioavailability of phosphorus from these ingredients. [, ] Similar results were observed in broiler chickens fed corn-soybean meal diets supplemented with phytase. []

Q10: Does corn expressing a phytase gene have similar effects as supplementing phytase directly to the diet?

A10: Pigs fed corn expressing an Escherichia coli-derived phytase gene showed improved growth performance and phosphorus utilization comparable to those fed a diet supplemented with a commercially available phytase. []

Q11: What is the impact of dietary calcium concentration on the digestibility of phosphorus?

A11: Research shows that increasing dietary calcium concentration, supplied by calcium carbonate, can decrease the apparent total tract digestibility of phosphorus in pigs. [] This effect may be attributed to the formation of insoluble calcium phosphates in the digestive tract, reducing phosphorus absorption.

Q12: Does monosodium phosphate play a role in bone health?

A12: Studies on human and ovine bone marrow stromal cells indicated that monosodium phosphate, when used in cell culture media, enhanced the deposition of calcified matrix, a key indicator of osteogenic differentiation. []

Q13: Are there any potential applications of monosodium phosphate in drug development?

A13: Research has explored the use of monosodium phosphate as a component in drug formulations. For instance, a monosodium phosphate salt of the antitumor compound CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one] showed promising results in preclinical studies due to its improved hydrophilicity and antitumor activity. []

Q14: Can monosodium phosphate be used in water defluoridation?

A14: Yes, combining monosodium phosphate with slaked lime (calcium hydroxide) effectively removes fluoride from water. This method holds promise as a sustainable on-site defluoridation treatment, particularly in areas lacking centralized water treatment. []

Q15: Are there any environmental concerns related to monosodium phosphate?

A15: Excessive phosphorus runoff from agricultural fields, including that from monosodium phosphate used in fertilizers, can contribute to eutrophication of water bodies. Therefore, responsible management practices are essential to minimize the environmental impact. []

Q16: How is monosodium phosphate analyzed and quantified?

A16: Researchers employ various analytical techniques for monosodium phosphate analysis, including chemical analyses, titration methods, and chromatography. [, ]

Q17: How is the quality of monosodium phosphate ensured during production?

A17: Stringent quality control measures are implemented throughout the production process, ensuring the purity, consistency, and efficacy of monosodium phosphate. These measures include monitoring raw materials, controlling reaction conditions, and conducting rigorous product testing. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)

![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)